![molecular formula C12H14Cl2N2O3S B5880176 N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as DCSA, is a chemical compound that has been synthesized for various scientific research applications. DCSA has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain.
Wirkmechanismus
DCSA interacts with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This results in a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
DCSA has been shown to have various biochemical and physiological effects on the brain. DCSA has been shown to increase the inhibitory effects of GABA, resulting in a decrease in neuronal activity and an overall calming effect on the brain. DCSA has also been shown to have anticonvulsant properties, which may make it a potential therapeutic option for the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCSA in lab experiments is its ability to interact with specific receptors in the brain, which allows for the study of the central nervous system and the treatment of neurological disorders. However, one of the limitations of using DCSA in lab experiments is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving DCSA. One area of research involves the development of new therapeutic options for the treatment of epilepsy and other neurological disorders. Another area of research involves the study of the central nervous system and the identification of new drug targets for the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the potential toxicity and side effects of DCSA, which may help to guide its use in future experiments and potential therapeutic applications.
Conclusion:
In conclusion, DCSA is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain. DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. While there are several advantages to using DCSA in lab experiments, there are also potential limitations and future research is needed to fully understand its potential therapeutic properties and side effects.
Synthesemethoden
DCSA can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5-dichlorobenzenesulfonyl chloride, which is then reacted with N-cyclopropyl-N-methylglycine to form N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate. The final step involves the deprotection of the N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate to form DCSA.
Wissenschaftliche Forschungsanwendungen
DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. DCSA has been shown to interact with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA has also been shown to have potential therapeutic properties for the treatment of epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-16(7-12(17)15-9-3-4-9)20(18,19)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKPHSFYRPKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.